molecular formula C10H9BrO2 B6193064 5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 864866-48-8

5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-one

Katalognummer: B6193064
CAS-Nummer: 864866-48-8
Molekulargewicht: 241.08 g/mol
InChI-Schlüssel: KPLIZPSUUSDTOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a dihydroindenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2-methoxy-2,3-dihydro-1H-inden-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-bromo-2-methoxy-1H-indene: Similar structure but lacks the dihydro component.

    5-bromo-2-methoxy-2,3-dihydro-1H-indene: Similar structure but with different substitution patterns.

    5-bromo-2-methoxy-1H-inden-1-one: Similar structure but without the dihydro component.

Uniqueness

5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-one involves the conversion of 2-methoxyphenylacetic acid to the corresponding acid chloride, followed by reaction with 1,3-cyclohexadiene to form the dihydroindene intermediate. Bromination of the dihydroindene intermediate with N-bromosuccinimide (NBS) in the presence of light yields the final product.", "Starting Materials": [ "2-methoxyphenylacetic acid", "thionyl chloride", "1,3-cyclohexadiene", "N-bromosuccinimide (NBS)", "light" ], "Reaction": [ "Conversion of 2-methoxyphenylacetic acid to acid chloride using thionyl chloride", "Reaction of acid chloride with 1,3-cyclohexadiene to form dihydroindene intermediate", "Bromination of dihydroindene intermediate with NBS in the presence of light to yield 5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-one" ] }

CAS-Nummer

864866-48-8

Molekularformel

C10H9BrO2

Molekulargewicht

241.08 g/mol

IUPAC-Name

5-bromo-2-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9BrO2/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12/h2-4,9H,5H2,1H3

InChI-Schlüssel

KPLIZPSUUSDTOV-UHFFFAOYSA-N

Kanonische SMILES

COC1CC2=C(C1=O)C=CC(=C2)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.